molecular formula C25H25N3O4 B2882001 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941977-25-9

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2882001
CAS No.: 941977-25-9
M. Wt: 431.492
InChI Key: FJGFXVKRDGCRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety and a naphthalene ring connected through a pyrrolidine structure, which contributes to its unique biological properties. The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Compounds with benzodioxole and naphthalene derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that similar structures can inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13 .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, inhibition of phospholipase A2 has been linked to reduced drug-induced phospholipidosis, suggesting potential therapeutic applications in managing side effects of other drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its structural components. Modifications at the 2-position of the benzopyranone and variations in the naphthalene structure can lead to substantial changes in potency and selectivity against target enzymes or receptors .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit cell growth at micromolar concentrations. For instance:

CompoundCell LineIC50 (µM)
Compound AMV4-110.3
Compound BMOLM131.2

These results highlight the potential of this compound in targeting specific pathways involved in cancer cell proliferation.

In Vivo Studies

Preclinical trials using mouse models have demonstrated that oral administration of similar compounds results in dose-dependent inhibition of tumor growth. For example, a related compound showed effective treatment at doses as low as 10 mg/kg in xenograft models derived from BRAF mutant lines .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-24(25(30)27-18-10-11-22-23(14-18)32-16-31-22)26-15-21(28-12-3-4-13-28)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGFXVKRDGCRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.